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molecular formula C11H14ClFN2O B6327069 (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride CAS No. 105078-29-3

(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride

Cat. No. B6327069
M. Wt: 244.69 g/mol
InChI Key: ZZPCJQGRZKAYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04730047

Procedure details

1-(4-fluorobenzoyl)-4-(4-nitrobenzenesulphonyl) piperazine is prepared in a similar manner to Examples 1 and 2 by reacting equimolar quantities of 4-nitrobenzenesulphonyl chloride with 1-(4-fluorobenzoyl)piperazine hydrochloride. The reaction product is hydrogenated in ethanol at room temperature at atmospheric pressure with a 5% paladium on charcoal catalyst until hydrogen uptake ceases to yield 1-(4-aminobenzenesulphonyl)-4-(4-fluorobenzoyl) piperazine. Equimolar quantities of this compound and 4-chloro-7-trifluoroquinoline are reacted in 50% aqueous ethanol under reflux to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[F:15][C:16]1[CH:29]=[CH:28][C:19]([C:20]([N:22]2[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]2)=[O:21])=[CH:18][CH:17]=1.[H][H]>C(O)C>[F:15][C:16]1[CH:29]=[CH:28][C:19]([C:20]([N:22]2[CH2:27][CH2:26][N:25]([S:10]([C:7]3[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=3)(=[O:12])=[O:11])[CH2:24][CH2:23]2)=[O:21])=[CH:18][CH:17]=1.[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:25]2[CH2:24][CH2:23][N:22]([C:20](=[O:21])[C:19]3[CH:18]=[CH:17][C:16]([F:15])=[CH:29][CH:28]=3)[CH2:27][CH2:26]2)(=[O:12])=[O:11])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=CC=C(C(=O)N2CCNCC2)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)N2CCN(CC2)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)C(C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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